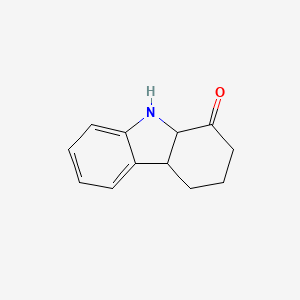
2,3,4,4a,9,9a-Hexahydro-1h-carbazol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,4a,9,9a-Hexahydro-1h-carbazol-1-one is a heterocyclic organic compound that belongs to the carbazole family This compound is characterized by its unique structure, which includes a fused tricyclic system with nitrogen as a heteroatom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4a,9,9a-Hexahydro-1h-carbazol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reduction of carbazole derivatives using hydrogenation catalysts. For instance, the reduction of 9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1h-carbazole can be achieved using palladium on carbon as a catalyst under hydrogen atmosphere .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality and yield. The use of advanced catalytic systems and optimized reaction parameters further enhances the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,4a,9,9a-Hexahydro-1h-carbazol-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can convert it into fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is frequently used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include substituted carbazole derivatives, which can be further functionalized for specific applications in organic electronics and medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
2,3,4,4a,9,9a-Hexahydro-1h-carbazol-1-one has a wide range of scientific research applications:
Organic Electronics: It is used as a donor unit in the synthesis of fluorescent dyes for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).
Medicinal Chemistry: This compound serves as a scaffold for the development of potential therapeutic agents targeting various diseases.
Material Science: It is employed in the design of novel materials with unique photophysical properties.
Wirkmechanismus
The mechanism of action of 2,3,4,4a,9,9a-Hexahydro-1h-carbazol-1-one involves its interaction with specific molecular targets and pathways. In organic electronics, it acts as a donor unit, facilitating charge transfer processes in OLEDs and DSSCs. In medicinal chemistry, its mechanism of action is related to its ability to interact with biological targets, such as enzymes and receptors, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,4,4a,9,9a-Hexahydro-1h-carbazole
- 1,2,3,4-Tetrahydrocarbazole
- 9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1h-carbazole
Uniqueness
2,3,4,4a,9,9a-Hexahydro-1h-carbazol-1-one stands out due to its unique structural features, which confer distinct photophysical and chemical properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Eigenschaften
CAS-Nummer |
76307-19-2 |
|---|---|
Molekularformel |
C12H13NO |
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
2,3,4,4a,9,9a-hexahydrocarbazol-1-one |
InChI |
InChI=1S/C12H13NO/c14-11-7-3-5-9-8-4-1-2-6-10(8)13-12(9)11/h1-2,4,6,9,12-13H,3,5,7H2 |
InChI-Schlüssel |
CQMLTSHTBPUSJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(C(=O)C1)NC3=CC=CC=C23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















